

# A Comparative Analysis of the Mass Spectra of 2-Fluoroacetophenone and Acetophenone

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## Compound of Interest

Compound Name: 2-Fluoroacetophenone

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This guide provides a detailed comparison of the electron ionization (EI) mass spectra of **2-fluoroacetophenone** and its non-fluorinated analog, acetophenone. The inclusion of experimental data, fragmentation analysis, and detailed protocols is intended to aid researchers in the structural elucidation of similar compounds.

## Quantitative Mass Spectral Data

The mass spectra of **2-fluoroacetophenone** and acetophenone were acquired under standard electron ionization conditions. A summary of the key fragments and their relative abundances is presented in the table below.

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z) and Relative Abundance (%)
2-Fluoroacetophenone	138	123	138 (M+, 24.3%), 123 (100%), 95 (33.4%), 75 (10.5%), 43 (10.3%)[1]
Acetophenone	120	105	120 (M+), 105 (100%), 77 (25%), 51 (15%), 43 (40%)

## Interpretation of Fragmentation Patterns

The fragmentation of both compounds is initiated by the ionization of the molecule, leading to the formation of a molecular ion ( $M^+$ ). The subsequent fragmentation pathways are influenced by the presence and nature of the substituents on the aromatic ring.

### Acetophenone:

The mass spectrum of acetophenone is well-characterized. The molecular ion appears at  $m/z$  120.<sup>[2][3]</sup> The most abundant fragment, the base peak, is observed at  $m/z$  105, which corresponds to the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the molecular ion to form the stable benzoyl cation ( $[\text{C}_6\text{H}_5\text{CO}]^+$ ).<sup>[2][3]</sup> Further fragmentation of the benzoyl cation by loss of a neutral carbon monoxide (CO) molecule results in the formation of the phenyl cation ( $[\text{C}_6\text{H}_5]^+$ ) at  $m/z$  77. The peak at  $m/z$  43 is attributed to the acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ).

### 2-Fluoroacetophenone:

The mass spectrum of **2-fluoroacetophenone** shows a molecular ion peak at  $m/z$  138, consistent with its molecular weight. The base peak is observed at  $m/z$  123. This prominent fragment is formed by the characteristic loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the molecular ion, resulting in the 2-fluorobenzoyl cation ( $[\text{FC}_6\text{H}_4\text{CO}]^+$ ).<sup>[1]</sup> This observation is analogous to the fragmentation of acetophenone.

The fragment at  $m/z$  95 is a result of the subsequent loss of a neutral carbon monoxide (CO) molecule from the 2-fluorobenzoyl cation, leading to the formation of the 2-fluorophenyl cation ( $[\text{FC}_6\text{H}_4]^+$ ).<sup>[1]</sup> The peak at  $m/z$  75 is likely due to the loss of a neutral  $\text{C}_2\text{H}_2$  molecule from the 2-fluorophenyl cation. The fragment at  $m/z$  43 corresponds to the acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ), similar to what is observed in the spectrum of acetophenone.<sup>[1]</sup>

## Experimental Protocols

### Mass Spectrometry Analysis of Aromatic Ketones

Objective: To acquire the electron ionization (EI) mass spectrum of an aromatic ketone (e.g., **2-fluoroacetophenone**, acetophenone).

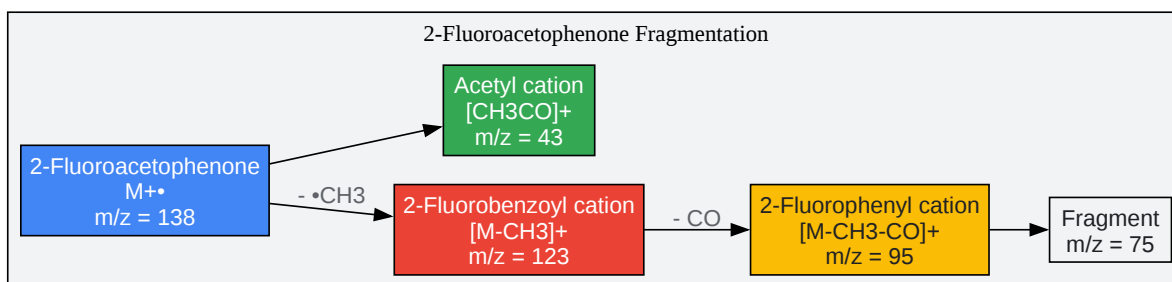
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source is typically used.

Procedure:

- Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- GC Separation (Optional but recommended):
  - Injector Temperature: 250 °C
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
- Mass Spectrometry Detection:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.<sup>[4]</sup>
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the compound (e.g., 200).
- Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

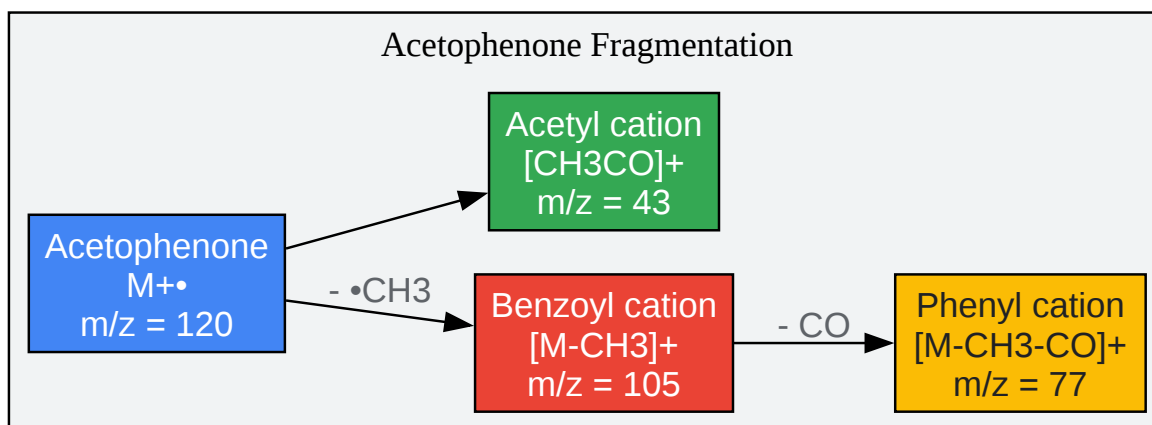
## Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for **2-fluoroacetophenone** and acetophenone.



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Caption: Fragmentation pathway of **2-Fluoroacetophenone**.



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Caption: Fragmentation pathway of Acetophenone.

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